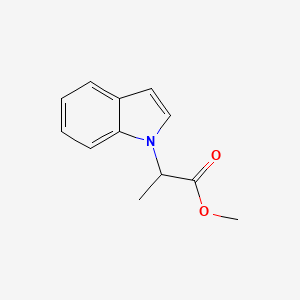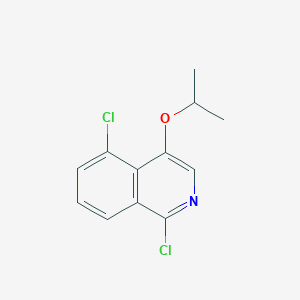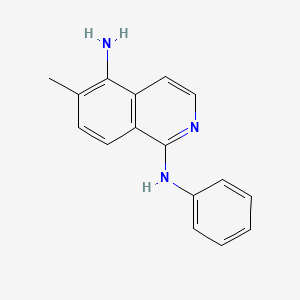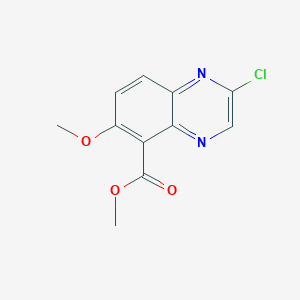
Methyl 2-chloro-6-(methyloxy)-5-quinoxalinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-6-(methyloxy)-5-quinoxalinecarboxylate is an organic compound with a complex structure that includes a quinoxaline ring substituted with chlorine and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-6-(methyloxy)-5-quinoxalinecarboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the quinoxaline ring, followed by chlorination and methoxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-chloro-6-(methyloxy)-5-quinoxalinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while substitution reactions may produce various substituted quinoxalines.
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-6-(methyloxy)-5-quinoxalinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 2-chloro-6-(methyloxy)-5-quinoxalinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions or signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-methoxy-4-methyl-quinoline: This compound shares structural similarities with Methyl 2-chloro-6-(methyloxy)-5-quinoxalinecarboxylate but differs in the position and type of substituents on the quinoline ring.
Methyl 2-chloro-6-methoxypyridine-4-carboxylate: Another structurally related compound, differing in the core ring structure and substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoxaline ring, which may confer distinct chemical and biological properties compared to similar compounds
Eigenschaften
Molekularformel |
C11H9ClN2O3 |
|---|---|
Molekulargewicht |
252.65 g/mol |
IUPAC-Name |
methyl 2-chloro-6-methoxyquinoxaline-5-carboxylate |
InChI |
InChI=1S/C11H9ClN2O3/c1-16-7-4-3-6-10(9(7)11(15)17-2)13-5-8(12)14-6/h3-5H,1-2H3 |
InChI-Schlüssel |
PMCFGCKOUBULLH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=NC=C(N=C2C=C1)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




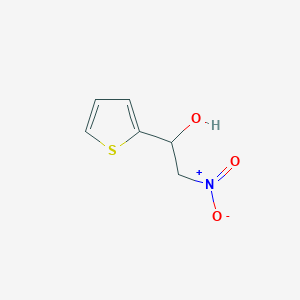
![3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole](/img/structure/B13880939.png)
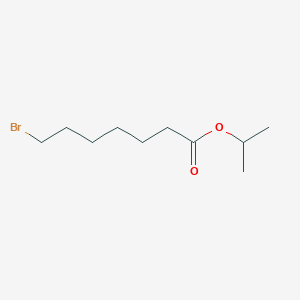
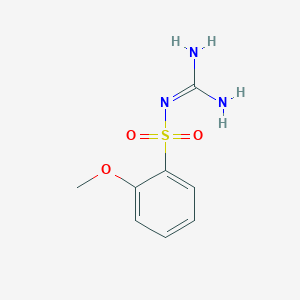
![Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate](/img/structure/B13880942.png)
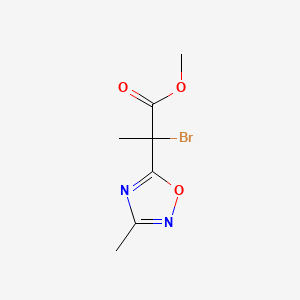
![Ethyl 2-[(2-methyl-2-phenylpropyl)amino]acetate](/img/structure/B13880945.png)
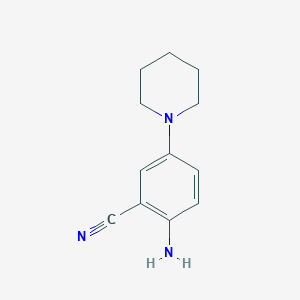
![Tert-butyl 3-methylpyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13880949.png)
